PU-H71 - 873436-91-0

PU-H71

Catalog Number: EVT-263034
CAS Number: 873436-91-0
Molecular Formula: C18H21IN6O2S
Molecular Weight: 512.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PU-H71 (Zelavespib) is a synthetic, purine-scaffold molecule designed as a selective inhibitor of the molecular chaperone Heat Shock Protein 90 (Hsp90) []. It is classified as a next-generation Hsp90 inhibitor with a unique preference for the tumor-enriched isoform of Hsp90 (teHsp90), which is primarily associated with oncogenic client proteins and abundant in cancer cells [, ]. PU-H71's selectivity for teHsp90 arises from its strong binding to the specific conformation of the ATP-binding domain of Hsp90 present in tumor cells []. This selective binding distinguishes PU-H71 from first-generation Hsp90 inhibitors, like geldanamycin analogues, which bind to both normal and tumor isoforms of Hsp90, leading to unwanted toxicity []. PU-H71 has demonstrated significant potential in preclinical studies across various cancers, including breast cancer [, ], lymphoma [, ], leukemia [, , , , , ], and myeloma [, ]. It has also shown efficacy against malaria by targeting Plasmodium falciparum Hsp90 (PfHsp90) [].

Synthesis Analysis

The synthesis of PU-H71 starts with commercially available 2,6-dichloropurine as the starting material []. The process involves a multi-step synthesis involving sequential substitution reactions to introduce the desired functional groups. The final product is purified using standard chromatographic techniques. A detailed description of the synthesis can be found in the reference publication [].

The synthesis of radiolabeled [124I]-PU-H71 starts with a Boc-protected stannane precursor of PU-H71 []. The precursor undergoes iododestannylation with [124I]-NaI using chloramine-T as an oxidant, followed by Boc deprotection with 6 N HCl. The final product is purified using High-Performance Liquid Chromatography (HPLC) with a reported yield of 55 ± 6% and high specific activity [].

Molecular Structure Analysis

PU-H71 is a purine analogue that structurally resembles adenosine triphosphate (ATP) []. This resemblance allows it to bind to the ATP-binding pocket of Hsp90, thus inhibiting its chaperone function. The chemical structure of PU-H71 includes a purine scaffold with various substitutions at different positions [].

Chemical Reactions Analysis

The primary chemical reaction involving PU-H71 is its binding to the ATP-binding pocket of Hsp90 []. This binding event is non-covalent and is driven by various interactions like hydrogen bonds, π-π stacking, cation-π contacts, and hydrophobic interactions []. PU-H71 specifically binds to the conformation of Hsp90 found in epichaperomes, a tightly integrated network of chaperones and co-chaperones found in cancer cells []. This binding disrupts the epichaperome network, leading to the degradation of oncogenic client proteins and ultimately, cell death [, ].

Mechanism of Action

PU-H71 exerts its anticancer effects through a multi-pronged approach, primarily through its selective inhibition of teHsp90 [, ].

  • Disruption of Epichaperomes: PU-H71 binds to the ATP-binding pocket of Hsp90, specifically targeting the conformation found within the epichaperome network [, , ]. This binding disrupts the integrity of the epichaperome, a network crucial for the stability and activity of numerous oncoproteins.
  • Oncoprotein Degradation: Epichaperome disruption leads to the destabilization and degradation of oncogenic client proteins that rely on Hsp90 for their proper folding and function [, ]. This client protein degradation disrupts various cancer-promoting signaling pathways, leading to cell death. Examples include:
    • PI3K/AKT/mTOR Pathway: PU-H71 has been shown to downregulate components of this pathway, inhibiting its pro-survival and proliferative signals [, ].
    • JAK-STAT Pathway: PU-H71 disrupts JAK2 protein stability, leading to inhibition of this pathway, which is often hyperactivated in cancers like Myeloproliferative Neoplasms (MPNs) [, ].
    • BCR Pathway: In B-cell lymphomas, PU-H71 inhibits BCR signaling by degrading key components like SYK and BTK [].
    • NF-κB Pathway: In KSHV-infected lymphoma cells, PU-H71 targets the viral oncoprotein vFLIP, leading to NF-κB inhibition and inducing apoptosis and autophagy [].
  • Synergy with other Treatments: PU-H71 exhibits synergistic activity when combined with other therapies:
    • Chemotherapy: PU-H71 synergizes with chemotherapeutic agents like doxorubicin, enhancing their cytotoxicity [].
    • Radiation therapy: Pre-treatment with PU-H71 sensitizes tumor cells to X-ray and carbon-ion radiotherapy [, ].
    • Targeted Therapies: PU-H71 synergistically enhances the activity of targeted agents like BCL2 inhibitors and PI3K/mTOR inhibitors [, , ].
Applications
  • Malaria Research: PU-H71 has demonstrated antimalarial activity by targeting PfHsp90 []. Its synergistic activity with chloroquine suggests its potential as a component of combination therapy for malaria, particularly in chloroquine-resistant strains.
  • Stem Cell Research: PU-H71 is being used to investigate the role of Hsp90 in maintaining the pluripotency and self-renewal of embryonic stem cells [].

17-DMAG (17-Dimethylaminoethylamino-17-demethoxygeldanamycin)

Compound Description: 17-DMAG is a geldanamycin derivative and a well-known inhibitor of HSP90. It binds to the ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to the degradation of client proteins. [] 17-DMAG has been tested in multiple myeloma preclinical models and clinical trials. []

17-AAG (17-Allylamino-17-demethoxygeldanamycin)

Compound Description: 17-AAG is another geldanamycin analog and a potent HSP90 inhibitor. Similar to 17-DMAG, it competitively binds to the ATP-binding site of HSP90, inhibiting its function and promoting client protein degradation. []

Relevance: 17-AAG shares structural similarities with PU-H71 and 17-DMAG, as all three are HSP90 inhibitors. [] While 17-AAG has shown anti-myeloma activity, PU-H71 exhibits a more favorable selectivity profile for tumor cells. [, , ]

FITC-bound PU-H71 (F2)

Compound Description: This compound is a fluorescently labeled version of PU-H71, conjugated with fluorescein isothiocyanate (FITC). This modification allows for the detection and quantification of epichaperome abundance using flow cytometry. [, ]

Relevance: F2 is directly derived from PU-H71 and retains its binding affinity for the epichaperome, enabling researchers to assess the expression levels of the epichaperome in AML cells. [, ] This labeling strategy helps to predict sensitivity to PU-H71 therapy.

FITC-bound PU-H71 "Control" (F9)

Compound Description: F9 is a structurally modified version of FITC-bound PU-H71 designed as a negative control. The chemical alterations within F9 abolish its ability to bind to the epichaperome while maintaining its fluorescent properties. []

Relevance: F9 serves as a critical control in epichaperome detection assays, allowing researchers to differentiate between specific PU-H71 binding to the epichaperome and non-specific interactions. [] This comparison is essential for accurate quantification of epichaperome levels and prediction of PU-H71 sensitivity.

124I-PU-H71 (*PU-H71)

Compound Description: This radiolabeled form of PU-H71 incorporates Iodine-124, a radioactive isotope, enabling its use as a PET imaging agent. [, , ] 124I-PU-H71 retains the binding properties of PU-H71, allowing visualization and quantification of epichaperome levels in vivo.

Relevance: 124I-PU-H71 offers a non-invasive approach to measure tumor epichaperome expression, serving as a predictive biomarker for PU-H71 therapy response. [, ] Its development stems directly from the discovery and characterization of PU-H71 as an epichaperome inhibitor.

PU-HZ151

Compound Description: PU-HZ151 is a molecular isoform of PU-H71 designed to enhance brain penetration, addressing a limitation of PU-H71. []

Relevance: PU-HZ151 stems from PU-H71's structure and its promising anti-tumor activity. [] The modifications in PU-HZ151 aim to improve its ability to cross the blood-brain barrier, making it a potentially more effective treatment for brain tumors like DIPG.

Properties

CAS Number

873436-91-0

Product Name

PU-H71

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine

Molecular Formula

C18H21IN6O2S

Molecular Weight

512.4 g/mol

InChI

InChI=1S/C18H21IN6O2S/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23)

InChI Key

SUPVGFZUWFMATN-UHFFFAOYSA-N

SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N

Solubility

Soluble in DMSO

Synonyms

9H-purine-9-propanamine, 6-amino-8-((6-iodo-1,3-benzodioxol-5-yl)thio)-N-(1-methylethyl)-
PU H71
PU-H71

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.